molecular formula C8H10N2O2 B174682 6-Acetyl-2-ethylpyrimidin-4(1H)-one CAS No. 197140-53-7

6-Acetyl-2-ethylpyrimidin-4(1H)-one

Cat. No. B174682
CAS RN: 197140-53-7
M. Wt: 166.18 g/mol
InChI Key: IMXDSPQASLOJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-2-ethylpyrimidin-4(1H)-one is a chemical compound with the molecular formula C8H10N2O2. It is a pyrimidine derivative that has been synthesized through various methods. This compound has been studied for its potential applications in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The exact mechanism of action of 6-Acetyl-2-ethylpyrimidin-4(1H)-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. It has also been suggested that it may act as an acetylcholinesterase inhibitor, which could lead to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
6-Acetyl-2-ethylpyrimidin-4(1H)-one has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, reducing the levels of reactive oxygen species in cells. It has also been shown to have anti-inflammatory properties, reducing the levels of pro-inflammatory cytokines. Moreover, it has been shown to have antitumor activity, inhibiting the growth of several cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Acetyl-2-ethylpyrimidin-4(1H)-one in lab experiments is its unique properties. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for various types of research. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for research on 6-Acetyl-2-ethylpyrimidin-4(1H)-one. One direction is to further study its potential as an antitumor agent. Another direction is to investigate its potential as an acetylcholinesterase inhibitor, which could have implications for the treatment of Alzheimer's disease. Moreover, it may be worth studying its potential as an antioxidant and anti-inflammatory agent for the treatment of various diseases. Finally, future research could focus on developing new methods for synthesizing this compound or modifying its structure to improve its properties.

Synthesis Methods

There are several methods to synthesize 6-Acetyl-2-ethylpyrimidin-4(1H)-one. One of the most common methods involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces 6-Acetyl-2-ethylpyrimidin-4(1H)-one as a white solid with a melting point of 120-122°C.

Scientific Research Applications

6-Acetyl-2-ethylpyrimidin-4(1H)-one has been studied for its potential applications in scientific research. It has been shown to have antitumor activity in vitro, inhibiting the growth of several cancer cell lines. It has also been studied for its potential to inhibit the activity of enzymes such as xanthine oxidase and acetylcholinesterase. Moreover, it has been shown to have anti-inflammatory and antioxidant properties.

properties

CAS RN

197140-53-7

Product Name

6-Acetyl-2-ethylpyrimidin-4(1H)-one

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-acetyl-2-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H10N2O2/c1-3-7-9-6(5(2)11)4-8(12)10-7/h4H,3H2,1-2H3,(H,9,10,12)

InChI Key

IMXDSPQASLOJHB-UHFFFAOYSA-N

Isomeric SMILES

CCC1=NC(=O)C=C(N1)C(=O)C

SMILES

CCC1=NC(=CC(=O)N1)C(=O)C

Canonical SMILES

CCC1=NC(=O)C=C(N1)C(=O)C

synonyms

4(1H)-Pyrimidinone, 6-acetyl-2-ethyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.